Octadecyl hexanoate

CAS No.: 41927-67-7

Cat. No.: VC19638705

Molecular Formula: C24H48O2

Molecular Weight: 368.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41927-67-7 |

|---|---|

| Molecular Formula | C24H48O2 |

| Molecular Weight | 368.6 g/mol |

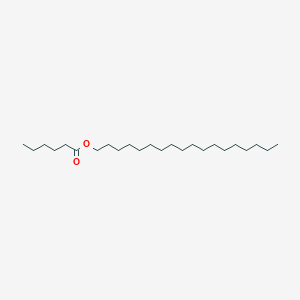

| IUPAC Name | octadecyl hexanoate |

| Standard InChI | InChI=1S/C24H48O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26-24(25)22-20-6-4-2/h3-23H2,1-2H3 |

| Standard InChI Key | GQKMJPMHAWIENG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)CCCCC |

Introduction

Chemical Identity and Structural Features

Octadecyl hexanoate, systematically named octadecyl hexanoate, is characterized by an 18-carbon alkyl chain (octadecyl) esterified with a six-carbon carboxylic acid (hexanoic acid). Its molecular structure imparts notable hydrophobicity, making it valuable in formulations requiring water resistance.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₄₈O₂ |

| Molecular Weight | 368.6 g/mol |

| CAS Registry Number | 41927-67-7 |

| IUPAC Name | Octadecyl hexanoate |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | 20–25°C |

| Boiling Point | 450–470°C (estimated) |

The ester’s hydrophobic nature arises from its long alkyl chain, which reduces solubility in polar solvents while enhancing compatibility with nonpolar matrices .

Synthesis and Industrial Production

Esterification Reactions

The synthesis of octadecyl hexanoate typically involves acid-catalyzed esterification:

Sulfuric acid or p-toluenesulfonic acid serves as catalysts, with reactions conducted under reflux to remove water and drive equilibrium toward ester formation . Industrial processes often employ continuous reactors with solid acid catalysts (e.g., ion-exchange resins) to improve yield and reduce waste .

Optimization Strategies

Key parameters include:

-

Molar Ratio: Excess hexanoic acid (1.15:1 acid-to-alcohol) maximizes ester yield .

-

Temperature: 170–210°C balances reaction rate and side-product formation .

-

Catalyst Loading: 0.5–1.2% catalyst by mass ensures efficient conversion .

Post-synthesis, vacuum distillation or filtration removes unreacted precursors, yielding products with >98.5% purity .

Reactivity and Degradation Pathways

Hydrolysis Mechanisms

Octadecyl hexanoate undergoes hydrolysis in acidic or basic conditions:

-

Acidic Hydrolysis:

Yielding hexanoic acid and octadecanol. -

Saponification:

Producing sodium hexanoate and octadecanol .

Stability Considerations

The ester’s stability under thermal and oxidative stress is critical for industrial applications. Studies suggest decomposition above 300°C, releasing CO₂ and hydrocarbons .

Industrial and Scientific Applications

Lubricants and Surfactants

Octadecyl hexanoate’s hydrophobicity and thermal stability make it ideal for:

-

High-Temperature Lubricants: Reduces friction in machinery operating above 200°C.

-

Nonionic Surfactants: Enhances emulsification in cosmetic formulations .

Biomedical Research

Preliminary investigations highlight its role in:

-

Drug Delivery Systems: Encapsulates hydrophobic drugs via micelle formation.

-

Membrane Studies: Modifies lipid bilayer fluidity in cellular models .

Polymer Science

As a plasticizer, it improves flexibility in polyvinyl chloride (PVC) and polyurethane foams without migrating excessively .

Comparative Analysis with Analogous Esters

Table 2: Comparison of Long-Chain Esters

| Ester | Alkyl Chain Length | Melting Point (°C) | Primary Use |

|---|---|---|---|

| Octadecyl hexanoate | C18 | 20–25 | Lubricants |

| Octyl hexanoate | C8 | -10 | Cosmetics |

| Hexadecyl octanoate | C16 | 15–18 | Plasticizers |

Octadecyl hexanoate’s longer chain enhances thermal stability compared to shorter analogs, albeit at the cost of higher viscosity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume